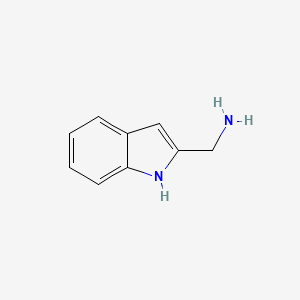

(1h-Indol-2-ilmetil)amina

Descripción general

Descripción

(1H-Indol-2-ylmethyl)amine, also known as 2-aminoindane, is an organic compound that is used in a variety of scientific and medical fields. It is a derivative of indane, a hydrocarbon, and is a white, crystalline solid. 2-aminoindane is a versatile compound that is used in the synthesis of pharmaceuticals, in the development of medical imaging techniques, and in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Investigación en Proteómica

(1h-Indol-2-ilmetil)amina: se utiliza en proteómica, que es el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Este compuesto se usa como un producto especializado en la investigación de proteómica debido a su capacidad para interactuar con proteínas y enzimas, facilitando el estudio de interacciones proteína-proteína, modificaciones postraduccionales y estabilidad de proteínas .

Síntesis Química

En el campo de la síntesis química, This compound sirve como un bloque de construcción para la síntesis de varias moléculas complejas. Su sistema de anillo indol es un componente estructural clave en muchos productos naturales y farmacéuticos, lo que lo hace valioso para construir diversos compuestos orgánicos .

Ciencia de Materiales

Los investigadores en ciencia de materiales pueden emplear This compound para modificar las propiedades superficiales de los materiales. Al unir este compuesto a las superficies, los científicos pueden alterar la hidrofobicidad, mejorar la biocompatibilidad o introducir grupos funcionales específicos que pueden reaccionar aún más con otras moléculas .

Cromatografía

En cromatografía, This compound se puede utilizar para sintetizar nuevas fases estacionarias para la separación de mezclas complejas. Su estructura química única permite el desarrollo de métodos cromatográficos selectivos y sensibles .

Química Analítica

Los químicos analíticos pueden usar This compound como reactivo o agente de derivatización para detectar y cuantificar varios analitos. Su reactividad con diferentes grupos funcionales lo hace adecuado para crear derivados que son más fáciles de detectar o separar .

Descubrimiento de Fármacos

En el descubrimiento de fármacos, This compound es un andamiaje valioso para el diseño de nuevos fármacos. Su parte indol está presente en muchos compuestos biológicamente activos, y las modificaciones a esta estructura central pueden conducir al descubrimiento de nuevos agentes terapéuticos .

Investigación en Neurociencia

Debido a la similitud estructural de los indoles con la triptófano y la serotonina, This compound se utiliza en la investigación en neurociencia. Puede servir como precursor o análogo en el estudio de las vías de neurotransmisores y la función cerebral .

Ciencia Ambiental

Por último, This compound se puede utilizar en la ciencia ambiental para estudiar la degradación de los compuestos indólicos. Comprender el destino ambiental de estos compuestos es crucial para evaluar su impacto en los ecosistemas y para el desarrollo de estrategias de biorremediación .

Safety and Hazards

“(1h-Indol-2-ylmethyl)amine” is classified as an irritant . It may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

(1H-Indol-2-ylmethyl)amine is a compound that has been found to have potential antimicrobial activity Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for (1H-Indol-2-ylmethyl)amine.

Mode of Action

It’s known that indole derivatives can interact with their targets and cause changes that lead to their biological effects

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that (1H-Indol-2-ylmethyl)amine may have diverse molecular and cellular effects

Análisis Bioquímico

Biochemical Properties

(1H-Indol-2-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. This interaction is crucial for the regulation of neurotransmitter levels in the brain. Additionally, (1H-Indol-2-ylmethyl)amine can bind to serotonin receptors, influencing mood and behavior .

Cellular Effects

The effects of (1H-Indol-2-ylmethyl)amine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, (1H-Indol-2-ylmethyl)amine has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. It can also affect the expression of genes related to neurotransmitter synthesis and degradation, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, (1H-Indol-2-ylmethyl)amine exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. For instance, its interaction with serotonin receptors can lead to changes in cyclic adenosine monophosphate (cAMP) levels, ultimately affecting gene expression. Additionally, (1H-Indol-2-ylmethyl)amine can inhibit or activate enzymes such as MAO, altering the levels of neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1H-Indol-2-ylmethyl)amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (1H-Indol-2-ylmethyl)amine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to (1H-Indol-2-ylmethyl)amine can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (1H-Indol-2-ylmethyl)amine vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmitter levels and improving mood. At high doses, (1H-Indol-2-ylmethyl)amine can be toxic, leading to adverse effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

(1H-Indol-2-ylmethyl)amine is involved in several metabolic pathways. It can be metabolized by enzymes such as MAO and cytochrome P450, leading to the formation of various metabolites. These metabolic pathways are crucial for the regulation of (1H-Indol-2-ylmethyl)amine levels in the body and its overall biological activity. The compound can also affect metabolic flux and metabolite levels, influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, (1H-Indol-2-ylmethyl)amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s localization and accumulation in specific tissues can affect its biological activity. For example, its distribution in the brain can influence neurotransmitter levels and behavior .

Subcellular Localization

The subcellular localization of (1H-Indol-2-ylmethyl)amine is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, (1H-Indol-2-ylmethyl)amine can localize to the mitochondria, where it can influence energy metabolism and apoptosis. Its presence in the nucleus can affect gene expression and cellular differentiation .

Propiedades

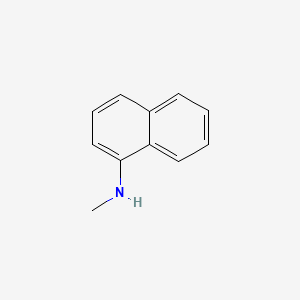

IUPAC Name |

1H-indol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAODKZCUVVPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342487 | |

| Record name | (1h-indol-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21109-25-1 | |

| Record name | (1h-indol-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

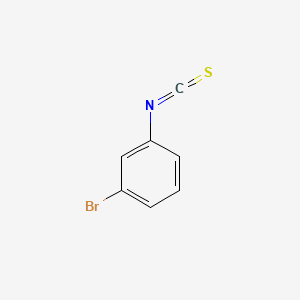

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential advantages of using this "interrupted Ugi reaction" for synthesizing 1H-indole-3-carboxamidines?

A1: This novel synthetic route offers several advantages:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.